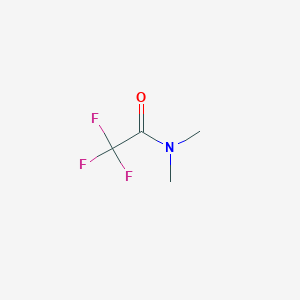

2,2,2-Trifluoro-N,N-dimethylacetamide

Descripción general

Descripción

2,2,2-Trifluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6F3NO. It is a colorless to almost colorless clear liquid at room temperature and is known for its high purity and stability . This compound is widely used in various chemical processes due to its unique properties, including its ability to act as a solvent and reagent in organic synthesis .

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2,2,2-Trifluoro-N,N-dimethylacetamide (FDMA) is primarily used as a solvent in various chemical reactions It can interact with various substances due to its chemical properties .

Mode of Action

As a solvent, FDMA’s primary mode of action is to dissolve or suspend other substances without undergoing a chemical change itself . It can enhance the solubility of many organic compounds, which can be crucial in chemical reactions .

Biochemical Pathways

It can influence these pathways indirectly by affecting the solubility and availability of other compounds .

Pharmacokinetics

The specifics of these processes would depend on factors such as the route of exposure and the individual’s health status .

Result of Action

The primary result of FDMA’s action is to facilitate chemical reactions by improving the solubility of other compounds Exposure to high concentrations of fdma may cause irritation to the skin and eyes .

Action Environment

The action of FDMA can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, it should be stored in a cool, dry place under an inert atmosphere to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoro-N,N-dimethylacetamide can be synthesized through the reaction of trifluoroacetic acid with N,N-dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The process includes purification steps such as distillation and chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trifluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a functional group in the molecule with a nucleophile.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

Comparación Con Compuestos Similares

N,N-Dimethylacetamide: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

Trifluoroacetic acid: Contains the trifluoromethyl group but differs in its functional group, leading to different chemical properties and uses.

Uniqueness: 2,2,2-Trifluoro-N,N-dimethylacetamide is unique due to the presence of both the trifluoromethyl group and the dimethylamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of trifluoromethylated compounds and as a reagent in various chemical reactions .

Actividad Biológica

2,2,2-Trifluoro-N,N-dimethylacetamide (FDMA) is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological applications. This article explores the biological activity of FDMA, focusing on its role in biochemical assays, potential therapeutic applications, and its interactions in various chemical environments.

- Molecular Formula : C4H7F3N

- Molecular Weight : 141.09 g/mol

- CAS Number : 1547-87-1

FDMA is characterized by its high polarity and ability to function as a solvent in diverse chemical reactions. Its trifluoromethyl group enhances solubility and reactivity, making it a valuable reagent in organic synthesis and biochemical studies.

FDMA primarily acts as a solvent, facilitating the dissolution of various compounds without undergoing significant chemical change itself. This property allows it to influence biochemical pathways indirectly by enhancing the solubility and availability of other substances involved in reactions.

Enzyme Inhibition Studies

FDMA is utilized in studies related to enzyme inhibitors. Its role as a solvent can enhance the interaction between substrates and enzymes, providing insights into enzyme kinetics and mechanisms of action. For instance, it has been employed in assays to evaluate the inhibitory effects of various compounds on specific enzymes.

Drug Development

Research indicates that FDMA may have potential applications in drug development due to its ability to facilitate the synthesis of pharmaceuticals with trifluoromethyl groups. These groups are known to improve metabolic stability and bioactivity in drug candidates.

Electrochemical Applications

In electrochemical systems, FDMA has been shown to improve the stability and performance of lithium metal batteries. It forms stable interfaces with lithium during battery operation, enhancing capacity retention and safety profiles by mitigating side reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylacetamide | C4H9NO | Lacks fluorine; less polar than FDMA. |

| Trifluoroacetamide | C3H3F3N | Contains one less carbon; simpler structure; used similarly but less effective as an electrolyte. |

| Perfluoropropionamide | C3F7NO | Fully fluorinated; higher stability but lower solubility compared to FDMA. |

The presence of three fluorine atoms in FDMA enhances its polarity and solubility characteristics while contributing to its unique reactivity profile compared to structurally similar compounds.

Case Studies

- Enzyme Inhibition Assays : Research has demonstrated that FDMA can be used effectively in enzyme inhibition studies where it serves as a solvent for substrates. This application allows for more accurate kinetic measurements due to improved solubility of hydrophobic substrates.

- Lithium Battery Performance : A study highlighted that incorporating FDMA into electrolyte formulations significantly improved lithium metal battery performance metrics such as capacity retention over cycles compared to conventional solvents.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWKMLIVXELSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325570 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-87-1 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does FDMA contribute to improved stability in lithium metal batteries?

A2: Research indicates that FDMA facilitates the formation of a stable solid electrolyte interphase (SEI) on the lithium metal electrode. [] The SEI layer is critical for protecting the lithium metal from further unwanted reactions with the electrolyte, preventing dendrite growth and enhancing overall battery stability. This protective effect is crucial for enabling longer cycle life and safer operation, especially in high-energy-density battery designs.

Q2: Beyond lithium metal batteries, are there other battery systems where FDMA shows promise?

A3: Yes, FDMA has also demonstrated potential in room-temperature sodium-sulfur (RT Na-S) batteries. [] In this application, FDMA, when used within a specific electrolyte formulation, helps to create a favorable "quasi-solid-phase" environment for sodium-sulfur conversion reactions. [] This controlled environment minimizes the undesirable shuttling of polysulfides, a major challenge in Na-S batteries, and significantly improves their reversibility and cycle life.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.